molecular formula C6H2F6N2OS B6299021 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide CAS No. 2368870-62-4

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide

Cat. No.: B6299021
CAS No.: 2368870-62-4
M. Wt: 264.15 g/mol
InChI Key: FZPYMSCALRHBDY-UHFFFAOYSA-N
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Description

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide is a compound belonging to the thiazole family, characterized by the presence of a thiazole ring substituted with trifluoromethyl groups at positions 2 and 4, and a carboxylic acid amide group at position 5. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide typically involves the condensation of 2,4-bis-trifluoromethyl-thiazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-trifluoromethyl-thiazole-5-carboxylic acid
  • 4-(Trifluoromethyl)thiazole-5-carboxylic acid
  • 2-Aminothiazole derivatives

Uniqueness

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid amide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2OS/c7-5(8,9)2-1(3(13)15)16-4(14-2)6(10,11)12/h(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPYMSCALRHBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)C(F)(F)F)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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